5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Description
5-(4-Benzoyl-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a benzoyl-piperazine moiety, and additional nitro and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-21-15-12-17(18(25(28)29)13-16(15)22(2)20(21)27)23-8-10-24(11-9-23)19(26)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFYHYZOQDUIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzimidazole core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Benzoyl-Piperazine Moiety: The benzoyl-piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring is reacted with benzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the benzimidazole core using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the piperazine ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Benzoyl chloride, triethylamine, and other nucleophiles.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides or piperazine N-oxides.
Reduction: Formation of 5-(4-amino-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Benzoyl-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one:
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Pharmacology: It has been investigated for its potential as a central nervous system (CNS) agent, particularly for its effects on neurotransmitter receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in cell proliferation and survival, such as tyrosine kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
5-(4-Benzoyl-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one: can be compared with other benzimidazole derivatives:
2-(4-Benzoyl-1-piperazinyl)-quinoline: Similar in structure but with a quinoline core instead of benzimidazole, showing potential anticancer activity.
4-(4-Benzoyl-1-piperazinyl)-3,5-dinitrobenzoic acid: Contains a benzoic acid core and exhibits different chemical properties.
4-(4-Benzoyl-1-piperazinyl)-2,5-diisopropoxybenzenediazonium hydrogen sulfate: Features a diazonium group, making it useful in diazo coupling reactions.
The uniqueness of 5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
